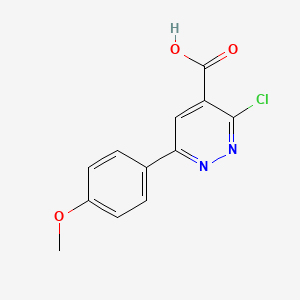

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-7(3-5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFAGGVPDQDZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid generally follows a multi-step organic synthesis approach involving:

- Construction of the pyridazine ring with appropriate substitution.

- Introduction of the 4-methoxyphenyl group at the 6-position.

- Chlorination at the 3-position.

- Carboxylation at the 4-position.

The synthesis typically starts from pyridazine precursors or related heterocyclic intermediates, which are functionalized through selective substitution and oxidation reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridazine ring formation or starting from 3,6-dichloropyridazine-4-carboxylic acid | Commercial or synthesized precursor | Pyridazine core with chlorines at 3,6 |

| 2 | Cross-coupling (Suzuki) or nucleophilic substitution | 4-Methoxyphenyl boronic acid, Pd catalyst, base, solvent | Introduction of 4-methoxyphenyl at C6 |

| 3 | Selective chlorination | POCl3 or SOCl2, controlled temperature | Chlorination at 3-position |

| 4 | Hydrolysis/Oxidation | NaOH or other bases, oxidation agents | Formation of carboxylic acid at C4 |

| 5 | Purification | Recrystallization, chromatography | Pure this compound |

Reaction Conditions and Optimization

- Chlorination reactions are typically performed at 80–120 °C for several hours.

- Cross-coupling reactions require inert atmosphere (e.g., nitrogen), palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.

- Hydrolysis steps are carried out under reflux in aqueous or alcoholic solvents.

- Continuous flow chemistry techniques have been explored to improve scalability and reproducibility, allowing precise control over reaction times and temperatures.

Comparative Data Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN2O3 |

| Molecular Weight | Approx. 278.68 g/mol |

| Melting Point | Not widely reported (typically >200 °C) |

| Purity | ≥95% (by HPLC or NMR) |

| Typical Yield | 40–70% overall |

| Key Reagents | Phosphorus oxychloride, Pd catalysts, NaOH |

| Reaction Time | 6–18 hours per step |

| Typical Solvents | Ethanol, DMF, toluene, aqueous bases |

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

The herbicidal compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () shares key structural motifs with the target compound:

- Heterocycle core : Pyridine vs. pyridazine. Pyridazines have two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridines.

- Substituents : Both feature chloro and methoxyphenyl groups, but the pyridine analog includes additional fluorine and chlorine atoms. These substitutions enhance herbicidal activity by increasing electrophilicity and steric bulk .

Pyrazole-Thiadiazine Derivatives

The compound 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxyphenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () shares a methoxyphenyl group and chlorine substituent but differs in core structure:

- Core: Pyrazole-thiadiazine vs. pyridazine.

- Functional groups : The amide linkage in the thiadiazine derivative contrasts with the carboxylic acid in the pyridazine compound, affecting solubility and bioavailability.

- Synthesis : Both compounds utilize coupling agents (e.g., HOBt/EDC in ), suggesting shared synthetic strategies for introducing substituents .

Methoxyphenyl-Containing Reagents

Reagents like 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite () highlight the prevalence of 4-methoxyphenyl groups in stabilizing intermediates during nucleic acid synthesis. While unrelated to pyridazines, this underscores the role of methoxyphenyl groups in enhancing steric protection and solubility in synthetic chemistry .

Comparative Data Table

Key Research Findings

Substituent Positioning : The position of the methoxyphenyl group (e.g., para vs. ortho/fluoro-substituted in ) significantly impacts bioactivity. The target compound’s 6-position substitution may optimize steric interactions compared to pyridine analogs .

Synthetic Flexibility : Methoxyphenyl groups are frequently incorporated via cross-coupling or protection strategies (e.g., trityl groups in ), suggesting routes for modifying the target compound’s derivatives .

Limitations and Contradictions

Biological Activity

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 232.65 g/mol

This compound features a pyridazine core with a chlorine atom at the 3-position and a methoxy-substituted phenyl group at the 6-position, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in mediating inflammatory responses, suggesting potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

Antiinflammatory Activity

Studies have shown that inhibitors of p38 MAPK can reduce cytokine production, which is central to inflammatory processes. The ability of this compound to inhibit this pathway could lead to decreased inflammation in various models, including rheumatoid arthritis and inflammatory bowel disease.

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors within the MAPK pathway. This interaction may prevent the phosphorylation of downstream targets involved in inflammatory signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridazine derivatives, providing insights into their pharmacological potential:

- Inhibition of Cancer Cell Proliferation :

- Antimicrobial Activity :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathway | IC50/MIC Value |

|---|---|---|---|

| 3-Chloro-6-(2-methoxyphenyl)pyridazine | p38 MAPK Inhibitor | Inflammation | Not specified |

| Pyridazine Derivative A | Anticancer | Various cancer cell lines | IC50 = 10 µM |

| Pyridazine Derivative B | Antimicrobial | Staphylococcus aureus | MIC = 12.5 µg/mL |

| Pyridazine Derivative C | Antidiabetic | Glucose uptake stimulation | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.